

An In-Depth Technical Guide to (2R,3S)-3-Phenylisoserine Hydrochloride

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Compound of Interest

Compound Name: (2R,3S)-3-Phenylisoserine
hydrochloride

Cat. No.: B159913

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CAS Number: 132201-32-2

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **(2R,3S)-3-Phenylisoserine hydrochloride**, a chiral amino acid derivative of significant interest in synthetic organic chemistry and drug development. This document details its physicochemical properties, outlines its synthesis, and explores its primary applications as a key building block for complex pharmaceutical compounds. Experimental methodologies and quantitative data are presented to support researchers in their laboratory work with this compound.

Introduction

(2R,3S)-3-Phenylisoserine hydrochloride, with the CAS number 132201-32-2, is a serine derivative recognized for its specific stereochemistry which is crucial in the asymmetric synthesis of various bioactive molecules.[1] It is an organooxygen and organonitrogen compound, functionally related to beta-amino acids.[2] Its primary utility lies in its role as a chiral precursor in the synthesis of taxane derivatives, which are a class of potent anticancer agents, and in the preparation of syn- and anti-β-amino alcohols.[3][4] Furthermore, it is used in the synthesis of N-benzoylphenylisoserinates of Lactarius sesquiterpenoid alcohols, which have demonstrated antifeedant properties.[3] This guide aims to consolidate the available

technical information on this compound to facilitate its effective use in research and development.

Physicochemical Properties

(2R,3S)-3-Phenylisoserine hydrochloride is a white to off-white powder or crystalline solid.^[5] It is soluble in organic solvents such as methanol, ethanol, and DMSO.^[6] A summary of its key physicochemical properties is presented in Table 1.

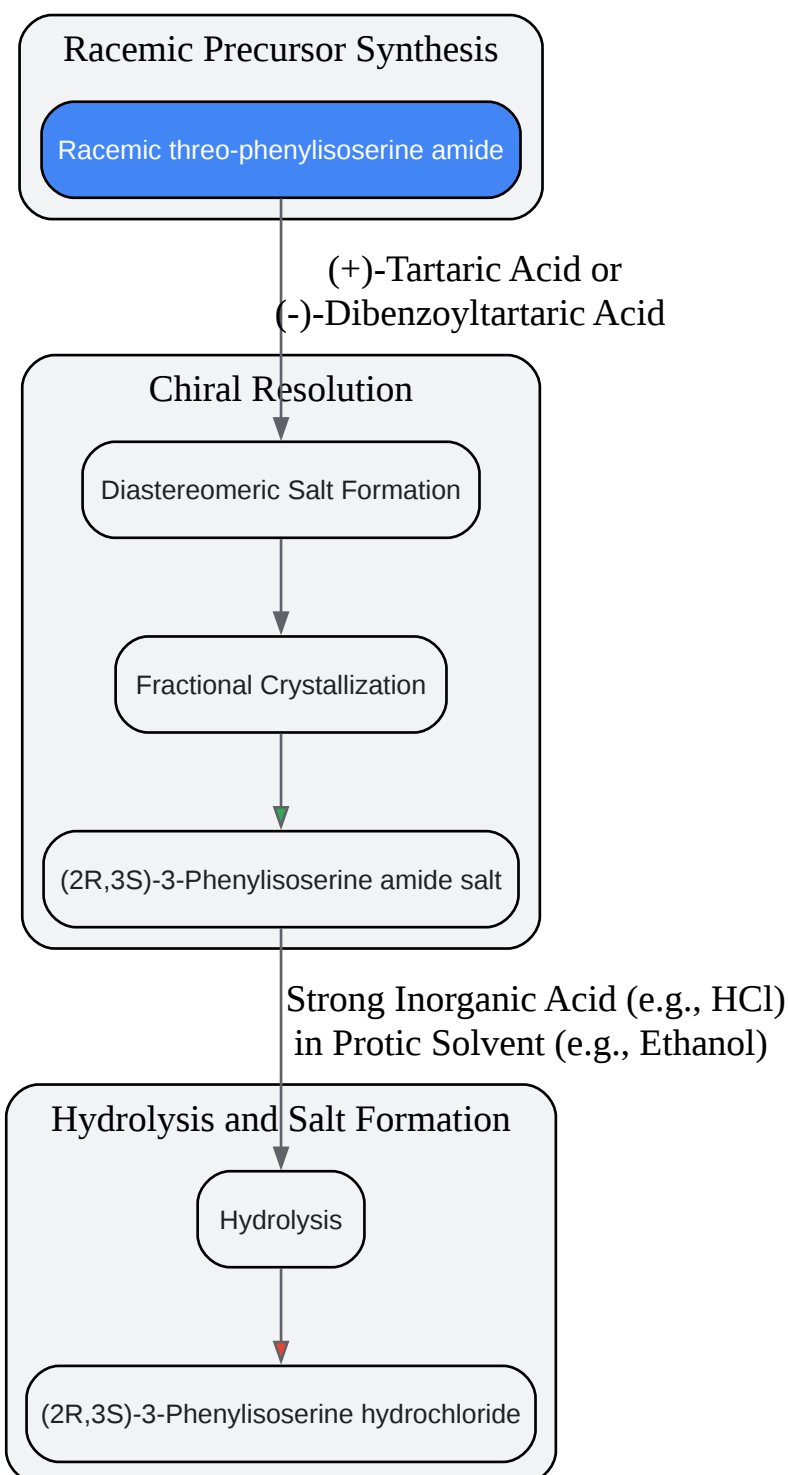
Table 1: Physicochemical Properties of **(2R,3S)-3-Phenylisoserine Hydrochloride**

Property	Value	Source(s)
CAS Number	132201-32-2	^[3] ^[5]
Molecular Formula	C ₉ H ₁₂ ClNO ₃	^[3] ^[6]
Molecular Weight	217.65 g/mol	^[3] ^[6]
Appearance	White to off-white powder or crystals	^[5]
Melting Point	222-224 °C (decomposes)	^[6]
Boiling Point	400.3 °C at 760 mmHg	^[6]
Flash Point	195.9 °C	^[6]
Purity	≥97%	^[5]
Storage Temperature	Refrigerator	^[5]

Synthesis and Manufacturing

The enantioselective synthesis of (2R,3S)-3-Phenylisoserine and its derivatives is a critical process, often involving the resolution of racemic mixtures. While a direct and detailed experimental protocol for the hydrochloride salt is not readily available in the public domain, a general synthetic strategy can be inferred from related patent literature, particularly from the synthesis of its derivatives.

A plausible synthetic workflow involves the resolution of a racemic mixture of a threo-3-phenylisoserine precursor, followed by hydrolysis and salt formation. The following diagram illustrates a generalized workflow for obtaining the chiral phenylisoserine backbone.



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Caption: Generalized workflow for the synthesis of **(2R,3S)-3-Phenylisoserine hydrochloride**.

Experimental Protocol: Preparation of (2R,3S)-3-Phenylisoserine Amide Hydrochloride (A Key Intermediate)

The following protocol is adapted from a patented process for a derivative and outlines the synthesis of a key precursor to the target compound.

Materials:

- (2R,3S)-3-Phenylisoserine amide dibenzoyl-tartaric acid salt
- Ethanol
- Concentrated Hydrochloric Acid (32%)

Procedure:

- A suspension of (2R,3S)-3-Phenylisoserine amide dibenzoyl-tartaric acid salt (180.6 g, 0.34 mole) in ethanol (535.0 g) is prepared in a suitable reaction vessel.
- The mixture is heated to 42 °C with stirring.
- Concentrated hydrochloric acid (32%, 46.2 g) is slowly added to the suspension, maintaining the temperature at approximately 45 °C.
- After the addition is complete, the reaction mixture is cooled to 0 °C over a period of 1 hour.
- The mixture is stirred for an additional hour at 0 °C.
- The resulting solid product is collected by filtration.
- The collected solid is washed with ethanol (100.0 g).

- The product is dried under vacuum at 80 °C to yield (2R,3S)-3-Phenylisoserine amide hydrochloride.

Subsequent hydrolysis of the amide group under acidic conditions would yield the desired **(2R,3S)-3-Phenylisoserine hydrochloride**.

Applications in Synthesis

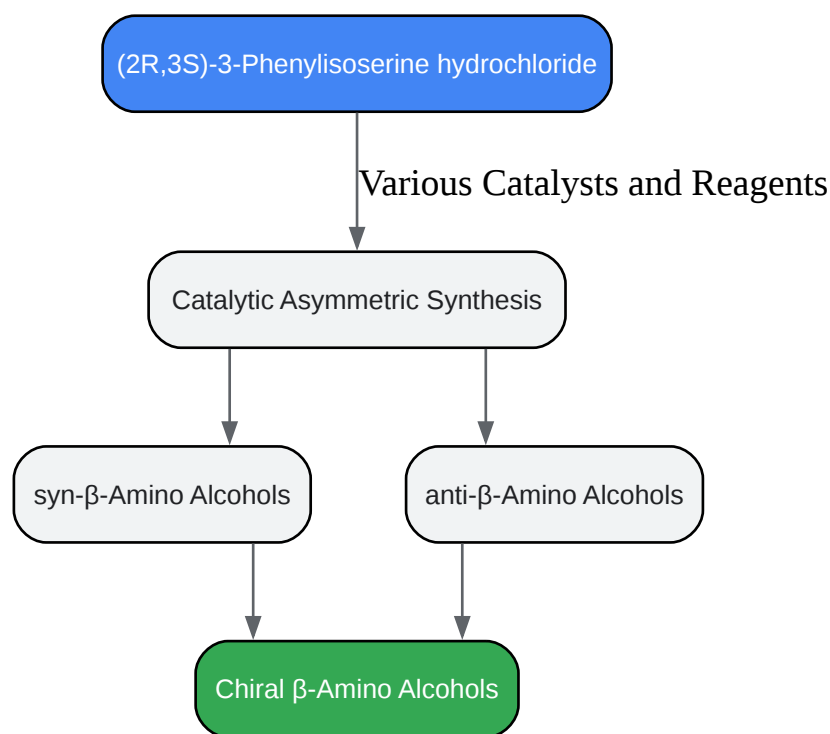
The primary value of **(2R,3S)-3-Phenylisoserine hydrochloride** lies in its utility as a chiral building block for the synthesis of more complex molecules with specific stereochemistry.

Precursor for Taxane Derivatives

(2R,3S)-3-Phenylisoserine is a crucial component of the side chain of taxol (Paclitaxel) and its analogues, which are important anticancer drugs. The N-benzoyl derivative of (2R,3S)-3-phenylisoserine is the key side chain that is attached to the baccatin III core to produce taxol.

Synthesis of β -Amino Alcohols

This compound is utilized in the catalytic asymmetric synthesis of both syn- and anti- β -amino alcohols.[3] These motifs are prevalent in many biologically active compounds and pharmaceuticals. The use of a chiral precursor like **(2R,3S)-3-Phenylisoserine hydrochloride** allows for the stereocontrolled synthesis of these important molecules.



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Caption: Application in the synthesis of β -amino alcohols.

Synthesis of N-benzoylphenylisoserinates with Antifeedant Properties

(2R,3S)-3-Phenylisoserine hydrochloride is a precursor for the synthesis of N-benzoylphenylisoserinates of sesquiterpenoid alcohols derived from *Lactarius* mushrooms.[3] These resulting ester compounds have been shown to exhibit antifeedant properties against certain storage pests.[3]

Biological Activity and Signaling Pathways

Currently, there is no publicly available scientific literature detailing the direct biological activity or the effect of **(2R,3S)-3-Phenylisoserine hydrochloride** on specific cellular signaling pathways. Its biological significance is primarily understood through the activity of the larger molecules for which it serves as a synthetic precursor. For instance, its incorporation into taxol is essential for the latter's mechanism of action, which involves the stabilization of microtubules and disruption of cell division.

Spectral and Analytical Data

Detailed spectral data for **(2R,3S)-3-Phenylisoserine hydrochloride** is not extensively available. However, data for the closely related N-Benzoyl-(2R,3S)-3-phenylisoserine (CAS 132201-33-3) can provide useful reference points for characterization.

Table 2: Spectral Data for N-Benzoyl-(2R,3S)-3-phenylisoserine

Technique	Data Highlights	Source
¹ H NMR	Spectra available for reference.	[3]
¹³ C NMR	Spectra available for reference.	[3]
Mass Spectrometry	Experimental data available, including precursor m/z for [M+H] ⁺ and [M+Na] ⁺ .	[3]
FT-IR	FTIR spectra (Mull technique) available for reference.	[3]

Safety and Handling

(2R,3S)-3-Phenylisoserine hydrochloride should be handled in accordance with standard laboratory safety procedures. It is classified with the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[\[5\]](#) Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(2R,3S)-3-Phenylisoserine hydrochloride is a valuable and versatile chiral building block in synthetic chemistry. Its primary applications in the synthesis of taxane-based anticancer agents

and stereochemically defined β -amino alcohols underscore its importance in drug discovery and development. While information on its direct biological activity is lacking, its role as a key precursor is well-established. This guide provides a foundational understanding of its properties, synthesis, and applications to aid researchers in their scientific endeavors.

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